An In-Depth Technical Guide to 3,4-Dimethoxybenzamide
An In-Depth Technical Guide to 3,4-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzamide, also known as Veratramide, is an organic compound with the CAS number 1521-41-1 . It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a carboxamide group and, in this specific case, two methoxy groups at the 3 and 4 positions. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its role as a key intermediate in the pharmaceutical industry.
Chemical and Physical Properties
The fundamental properties of 3,4-Dimethoxybenzamide are summarized in the tables below. These data are crucial for its handling, characterization, and use in synthetic chemistry.
Table 1: General and Structural Information
| Property | Value | Reference |
| CAS Number | 1521-41-1 | [1][2] |
| Synonyms | Veratramide, Veratrimidic acid | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)OC | [1] |
| InChI Key | XNDZRGTVUVVHQT-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | [4] |
| Melting Point | 163-165 °C | |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
| Solubility | Soluble in DMSO | [4] |
Synthesis and Experimental Protocols
While a specific historical synthesis protocol from Organic Syntheses, Collective Volume 2 for veratramide could not be definitively located in the available resources, a common synthetic route involves the amidation of 3,4-dimethoxybenzoic acid or its derivatives.
A prominent application of 3,4-Dimethoxybenzamide is its use as a starting material for the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal motility disorders.[4][5][6][7][8]
Experimental Protocol: Synthesis of Itopride Hydrochloride from 3,4-Dimethoxybenzamide
This protocol is a generalized representation based on procedures outlined in various patents.[5][6][7][8]
Reaction Scheme:
Synthesis of Itopride from 3,4-Dimethoxybenzamide.
Materials:
-
3,4-Dimethoxybenzamide
-
4-(2-(Dimethylamino)ethoxy)benzyl chloride
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)
Procedure:
-
N-Alkylation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
To this suspension, add 3,4-Dimethoxybenzamide portion-wise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the mixture to stir for a specified time to ensure the formation of the corresponding sodium salt.
-
Slowly add a solution of 4-(2-(Dimethylamino)ethoxy)benzyl chloride in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Itopride.
-
-
Purification of Itopride:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Formation of Itopride Hydrochloride:
-
Dissolve the purified Itopride in a suitable solvent such as ethanol.
-
To this solution, add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.
-
Stir the mixture to allow for the precipitation of Itopride hydrochloride.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
-
Biological Activity and Applications
The primary documented biological relevance of 3,4-Dimethoxybenzamide is its role as a crucial intermediate in the synthesis of pharmaceuticals, most notably Itopride.[4] While some derivatives of closely related compounds, such as N'-Benzylidene-3,4-dimethoxybenzohydrazide, have been investigated for antimicrobial properties, there is a lack of substantial evidence for the direct biological or pharmacological activity of 3,4-Dimethoxybenzamide itself.[9][10] Its value in drug development, therefore, lies in its utility as a building block for more complex and biologically active molecules.
Logical Workflow: Synthesis of Itopride Hydrochloride
The synthesis of Itopride hydrochloride from 3,4-dimethoxybenzoic acid provides a logical workflow that is central to the application of 3,4-Dimethoxybenzamide.
References
- 1. 3,4-Dimethoxybenzamide | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1521-41-1 CAS MSDS (3,4-DIMETHOXYBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 6. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. patents.justia.com [patents.justia.com]
- 8. KR100836528B1 - Method for Preparing Etoprid Hydrochloride - Google Patents [patents.google.com]
- 9. NIScPR Online Periodical Repository: Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients [nopr.niscpr.res.in]
- 10. nanobioletters.com [nanobioletters.com]

